An In-Depth Technical Guide to the Mechanism of Action of SJB3-019A, a Potent USP1 Inhibitor
An In-Depth Technical Guide to the Mechanism of Action of SJB3-019A, a Potent USP1 Inhibitor
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of SJB3-019A, a novel and potent small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). We will delve into the core mechanism of action, the downstream cellular consequences of USP1 inhibition by SJB3-019A, and detailed protocols for its characterization.
Introduction: USP1 as a Compelling Therapeutic Target in Oncology
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) and the regulation of cellular differentiation.[1][2] USP1, in complex with its cofactor UAF1 (USP1-associated factor 1), is responsible for removing ubiquitin from key proteins involved in DNA repair pathways, notably the Fanconi anemia (FA) pathway and translesion synthesis (TLS).[2][3][4] By deubiquitinating substrates such as FANCD2 and PCNA, USP1 facilitates the proper progression of these repair processes.[2][5][6]
In numerous cancers, USP1 is overexpressed, contributing to enhanced DNA repair capabilities and survival of malignant cells.[2][3][5] This overexpression often correlates with a poor prognosis.[3] Consequently, the inhibition of USP1 has emerged as a promising therapeutic strategy to induce "synthetic lethality" in cancers with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, and to sensitize cancer cells to DNA-damaging agents.[2]
SJB3-019A: A Potent and Selective USP1 Inhibitor
SJB3-019A is a small-molecule inhibitor designed to target USP1.[7] It has demonstrated significant potency, being approximately five times more effective than its predecessor, SJB2-043, in promoting the degradation of Inhibitor of DNA Binding 1 (ID1) and inducing cytotoxicity in K562 leukemia cells, with an IC50 of 0.0781 μM.[8][9][10] SJB3-019A acts as an irreversible inhibitor of USP1, ensuring a sustained blockade of its deubiquitinating activity.[11] Importantly, it exhibits high selectivity for USP1 over other deubiquitinases, minimizing off-target effects.[1][11]
Chemical and Physical Properties of SJB3-019A
| Property | Value | Source |
| CAS Number | 2070015-29-9 | [8][12] |
| Molecular Formula | C16H8N2O3 | [13] |
| Molecular Weight | 276.25 g/mol | [13] |
| Appearance | Solid | [13] |
| Solubility | ≥10.85 mg/mL in DMSO (with gentle warming) | [13] |
| Storage | Store at -20°C | [13] |
Core Mechanism of Action: Direct and Irreversible Inhibition of USP1
The primary mechanism of action of SJB3-019A is the direct inhibition of the catalytic activity of the USP1/UAF1 complex.[11] This inhibition is achieved through a covalent and irreversible binding to USP1, which prevents the enzyme from removing ubiquitin from its substrates.[11] While the precise binding site of SJB3-019A on USP1 has not been explicitly detailed in the provided search results, other USP1 inhibitors like ML323 have been shown to bind to a cryptic site, leading to conformational changes in the active site that disrupt catalytic activity.[4][14] It is plausible that SJB3-019A employs a similar allosteric inhibition mechanism.
The direct inhibition of USP1 by SJB3-019A can be quantitatively assessed using biochemical assays, such as the Ubiquitin-Rhodamine110-Glycine (Ub-Rh110-G) assay or the Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) assay.[11] In these assays, a fluorogenic substrate is cleaved by active USP1, resulting in a fluorescent signal. The presence of an inhibitor like SJB3-019A reduces the rate of substrate cleavage, leading to a decrease in fluorescence that is proportional to the inhibitor's potency.
Visualizing the Core Mechanism of SJB3-019A
Caption: Mechanism of USP1 inhibition by SJB3-019A.
Cellular Consequences of USP1 Inhibition by SJB3-019A
The inhibition of USP1 by SJB3-019A triggers a cascade of downstream cellular events, ultimately leading to anti-tumor effects.
Disruption of DNA Damage Repair Pathways
A primary consequence of USP1 inhibition is the disruption of the Fanconi anemia and translesion synthesis pathways.[9] SJB3-019A treatment leads to an accumulation of mono-ubiquitinated FANCD2 (Ub-FANCD2) and PCNA (Ub-PCNA).[8][9] This accumulation signifies a failure to deubiquitinate these key proteins, thereby impairing homologous recombination (HR) and the overall DNA repair capacity of the cell.[8][9] This impairment of DNA repair can be particularly cytotoxic to cancer cells that already have a high level of genomic instability.
Induction of Apoptosis
SJB3-019A has been shown to be a potent inducer of apoptosis in various cancer cell lines, including multiple myeloma and B-cell acute lymphoblastic leukemia (B-ALL).[11][15] The apoptotic cascade is initiated through the activation of caspase-3, caspase-8, and caspase-9.[9][11] This pro-apoptotic effect is a direct consequence of the cellular stress induced by DNA damage accumulation and the dysregulation of other signaling pathways.
Inhibition of Cell Proliferation and Cell Cycle Arrest
Treatment with SJB3-019A leads to a significant reduction in cancer cell viability and proliferation in a dose- and time-dependent manner.[15][16] In B-ALL cells, SJB3-019A has been observed to induce a G2/M phase cell cycle arrest.[15]
Modulation of Downstream Signaling Pathways
The effects of SJB3-019A extend to the modulation of key signaling pathways involved in cell survival and differentiation. A notable downstream target is the Inhibitor of DNA Binding 1 (ID1). USP1 is known to deubiquitinate and stabilize ID1.[7] Inhibition of USP1 by SJB3-019A leads to the degradation of ID1.[7][8][9] In B-ALL cells, the downregulation of ID1 has been linked to the suppression of the pro-survival PI3K/AKT pathway.[15] Furthermore, SJB3-019A has been shown to downregulate proteins associated with myeloma stem cell renewal and survival, such as Notch-1, Notch-2, SOX-4, and SOX-2.[1][9]
Visualizing the Downstream Effects of SJB3-019A
Caption: Downstream cellular effects of SJB3-019A-mediated USP1 inhibition.
Experimental Protocols for the Characterization of SJB3-019A
The following protocols provide a framework for the in vitro and cell-based characterization of SJB3-019A.
In Vitro Deubiquitinase (DUB) Activity Assay (Ub-AMC Assay)
This assay biochemically quantifies the inhibitory effect of SJB3-019A on USP1 enzymatic activity.[11]
Principle: Recombinant USP1/UAF1 complex cleaves the ubiquitin from the fluorogenic substrate Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), releasing free AMC which fluoresces. The rate of fluorescence increase is proportional to DUB activity.
Materials:
-
Recombinant human USP1/UAF1 complex
-
Ub-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
SJB3-019A (dissolved in DMSO)
-
DMSO (vehicle control)
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare a serial dilution of SJB3-019A in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
In a 384-well plate, add the diluted SJB3-019A or DMSO vehicle control.
-
Add the recombinant USP1/UAF1 complex to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub-AMC substrate to each well.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Calculate the reaction rates (slope of the linear phase of fluorescence increase).
-
Plot the reaction rates against the logarithm of the SJB3-019A concentration to determine the IC50 value.
Cell Viability Assay (CCK-8 Assay)
This assay determines the cytotoxic effect of SJB3-019A on cancer cell lines.[15][16]
Principle: The Cell Counting Kit-8 (CCK-8) contains a WST-8 tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., K562, CCRF-SB, Sup-B15, KOPN-8)[8][15][16]
-
Complete cell culture medium
-
SJB3-019A (dissolved in DMSO)
-
CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of SJB3-019A or DMSO vehicle control for 24, 48, or 72 hours.
-
At the end of the treatment period, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the SJB3-019A concentration to determine the IC50 value.[15][16]
Western Blotting for Key Biomarkers
This technique is used to detect changes in the protein levels of USP1 downstream targets.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
Key Targets:
-
Ubiquitinated FANCD2 (Ub-FANCD2)
-
Ubiquitinated PCNA (Ub-PCNA)
-
ID1
-
Cleaved Caspase-3, -8, -9
-
p-AKT and total AKT
-
β-actin (as a loading control)
Procedure:
-
Treat cells with SJB3-019A or vehicle control for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities relative to the loading control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with SJB3-019A.[15][16]
Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell lines
-
SJB3-019A
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of SJB3-019A for 24 hours.[16]
-
Harvest the cells (including floating and adherent cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Visualizing an Experimental Workflow
Caption: A typical experimental workflow for characterizing SJB3-019A.
Conclusion and Future Directions
SJB3-019A is a potent and selective irreversible inhibitor of USP1 that effectively disrupts DNA repair pathways, induces apoptosis, and modulates key oncogenic signaling pathways in cancer cells. Its well-defined mechanism of action and significant anti-tumor activity in preclinical models provide a strong rationale for its further investigation as a therapeutic agent.[1]
Future research should focus on in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of SJB3-019A in animal models of various cancers.[17] Combination studies with DNA-damaging agents (e.g., PARP inhibitors, cisplatin) or other targeted therapies are also warranted to explore potential synergistic effects.[1] Furthermore, a detailed structural understanding of the SJB3-019A-USP1 interaction would be invaluable for the structure-based design of next-generation USP1 inhibitors with improved properties.
References
-
Das, T., et al. (2017). Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells. Clinical Cancer Research, 23(15), 4280-4289. [Link]
-
Mazloumi Aboukheili, A. M., & Walden, H. (2025). USP1 in regulation of DNA repair pathways. DNA Repair, 146, 103807. [Link]
-
Patsnap Synapse. (2024, June 21). What are USP1 inhibitors and how do they work? Retrieved from [Link]
-
Chauhan, D., et al. (2017). Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells. Clinical Cancer Research, 23(15), 4280–4289. [Link]
-
Li, H., et al. (2025). The other side of the coin: protein deubiquitination by Ubiquitin-Specific Protease 1 in cancer progression and therapy. Expert Opinion on Therapeutic Targets, 1-16. [Link]
-
Mestre-Escorihuela, C., et al. (2013). USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy. Molecular Cancer, 12(1), 91. [Link]
-
Chen, J., et al. (2019). Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics. Frontiers in Oncology, 9, 1475. [Link]
-
Li, Y., et al. (2021). Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells. International Journal of Medical Sciences, 18(3), 735–743. [Link]
-
Patsnap Synapse. (2025, August 16). SJB3-019A. Retrieved from [Link]
-
Chauhan, D., et al. (2017). Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells. Clinical Cancer Research, 23(15), 4280–4289. [Link]
-
Wang, Y., et al. (2023). Inhibition of USP1 ameliorates hypertensive nephropathy through regulating oxidative stress and ferroptosis: A precise treatment via SJB3-019A nanodelivery. European Journal of Pharmaceutics and Biopharmaceutics, 193, 187-197. [Link]
-
Rennie, M. L., et al. (2022). Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site. Science Advances, 8(39), eabq6353. [Link]
-
Hanxiangbio. (n.d.). SJB3-019A. Retrieved from [Link]
-
RayBiotech. (n.d.). SJB3-019A. Retrieved from [Link]
-
ResearchGate. (n.d.). SJB3-019A suppressed cell survival and induced apoptosis in B-ALL cells. Retrieved from [Link]
-
Immunomart. (n.d.). SJB3-019A. Retrieved from [Link]
-
Rennie, M. L., et al. (2024). Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. Journal of Medicinal Chemistry. [Link]
-
Rennie, M. L., et al. (2025). Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. Discovery - the University of Dundee Research Portal. [Link]
-
Patsnap Synapse. (2023, July 17). The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes. Retrieved from [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
-
Sal-Man, N., et al. (2018). Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs. PLoS One, 13(3), e0194880. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. The other side of the coin: protein deubiquitination by Ubiquitin-Specific Protease 1 in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP1 in regulation of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SJB3-019A | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. SJB3-019A | DUB | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. SJB3-019A | 2070015-29-9 | 参考资料 | 瀚香生物科技 | 免费热线400-099-8200 [biochempartner.com]
- 13. raybiotech.com [raybiotech.com]
- 14. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 15. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SJB3-019A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
